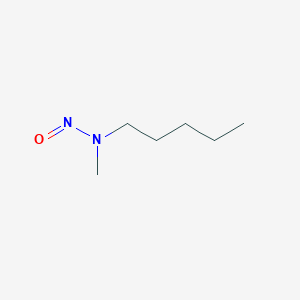

N-Amyl-N-methylnitrosamine

Overview

Description

N-Amyl-N-methylnitrosamine is a chemical compound belonging to the nitrosamine family. It is known for its potential carcinogenic properties and is primarily used in research to study cancer mechanisms and toxicology. The compound has the molecular formula C6H14N2O and a molar mass of 130.19 g/mol .

Mechanism of Action

Target of Action

N-Amyl-N-methylnitrosamine, also known as Methyl-n-amylnitrosamine (MNAN), primarily targets the liver where it is metabolized by the enzyme CYP2A6 .

Mode of Action

MNAN undergoes enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a diazonium , a DNA alkylating agent .

Biochemical Pathways

The biochemical pathway of MNAN involves its transformation into a diazonium compound via enzymatic α-hydroxylation . This diazonium compound can then alkylate DNA, leading to DNA damage .

Pharmacokinetics

The pharmacokinetics of MNAN is primarily characterized by its metabolism in the liver by the enzyme CYP2A6 . .

Result of Action

The primary result of MNAN’s action is DNA damage due to the formation of a DNA alkylating agent . This DNA damage can potentially lead to the development of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MNAN. For instance, the presence of certain enzymes, such as CYP2A6 in the liver, is crucial for its metabolism .

Biochemical Analysis

Biochemical Properties

N-Amyl-N-methylnitrosamine interacts with various enzymes and proteins in the body. It is metabolized in the liver by the enzyme CYP2A6 . The nature of these interactions involves the conversion of this compound into other compounds through enzymatic reactions.

Cellular Effects

The effects of this compound on cells are primarily related to its potential carcinogenic properties It can influence cell function by interacting with cellular pathways involved in the metabolism of carcinogens

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by the enzyme CYP2A6 . This process may lead to the formation of metabolites that can bind to DNA and other biomolecules, potentially leading to mutations and changes in gene expression.

Dosage Effects in Animal Models

Research has shown that this compound can cause carcinogenesis in rat esophagus when administered intraperitoneally at different doses

Metabolic Pathways

This compound is involved in metabolic pathways in the liver, where it is metabolized by the enzyme CYP2A6 . This process can affect metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Amyl-N-methylnitrosamine can be synthesized through the nitrosation of secondary amines. One practical method involves using a nitrosonium ion source, such as the [NO+·Crown·H(NO3)2-] complex, under mild and homogeneous conditions . This method ensures efficient nitrosation with good solubility in dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the nitrosation of secondary amines using nitrosating agents like sodium nitrite in acidic conditions. The process requires careful control of temperature and pH to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-Amyl-N-methylnitrosamine primarily undergoes nitrosation reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nitrosation: Sodium nitrite in acidic conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation typically yields nitrosamines, while oxidation and reduction can lead to various amine derivatives.

Scientific Research Applications

N-Amyl-N-methylnitrosamine is widely used in scientific research, particularly in the fields of toxicology and cancer research. It serves as a model compound to study the mechanisms of carcinogenesis and the effects of nitrosamines on biological systems . Additionally, it is used in environmental toxicology to understand the impact of nitrosamines on human health and the environment .

Comparison with Similar Compounds

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosomethyl-n-amylamine

Comparison: N-Amyl-N-methylnitrosamine is unique due to its specific structure, which influences its reactivity and carcinogenic potential. Compared to other nitrosamines, it has a distinct metabolic pathway and forms different DNA adducts, making it a valuable compound for studying specific types of cancer .

Biological Activity

N-Amyl-N-methylnitrosamine (NAMN) is a member of the N-nitrosamines class, which are well-known for their carcinogenic properties. This article explores the biological activity of NAMN, focusing on its mechanisms of action, toxicity, and relevant case studies.

Overview of this compound

NAMN is synthesized through the reaction of nitrites with amines, particularly in the presence of acidic conditions. It is structurally characterized by an amyl group and a methyl group attached to a nitrogen atom, making it a secondary amine derivative. The general formula for nitrosamines is , where and can be various alkyl groups.

Mechanisms of Carcinogenicity

The carcinogenicity of NAMN is primarily attributed to its ability to form DNA adducts, leading to mutations. The metabolic activation of NAMN involves cytochrome P450 enzymes, which convert it into reactive intermediates capable of alkylating DNA. This process is crucial for understanding its genotoxic effects.

Key Mechanisms:

- DNA Alkylation : NAMN forms stable adducts with DNA, disrupting normal cellular functions and leading to mutations.

- Genotoxicity : Studies indicate that NAMN exhibits genotoxic effects in various models, including bacterial and mammalian cells.

- Tumor Induction : In animal studies, NAMN has been shown to induce tumors in specific organs such as the esophagus and forestomach.

Acute Toxicity

The acute toxicity of NAMN has been assessed through various studies. The results indicate that its toxicity is influenced by factors such as polarizability and ionization potential.

| Study | Species | Route of Administration | Findings |

|---|---|---|---|

| Lijinsky et al. (1981) | Rats | Oral | Induced tumors in the forestomach |

| Reznik et al. (1975) | Rats | Subcutaneous | Observed significant tumor formation |

| Sewram et al. (2018) | Rats | Ingestion | Confirmed carcinogenic potential |

Case Studies

- Induction of Tumors in Rats : A study by Lijinsky et al. (1981) demonstrated that administration of NAMN via drinking water resulted in a high incidence of forestomach tumors in Fischer 344 rats. This study highlighted the compound's potent carcinogenic effects when exposed over an extended period.

- Mechanism Exploration : Research by Sewram et al. (2018) provided insights into the pathogenesis associated with NAMN-induced tumors, emphasizing the role of alkaline reflux in esophageal carcinogenesis.

- QSAR Models : Recent QSAR (Quantitative Structure-Activity Relationship) studies have aimed to predict the acute toxicity of NAMN and similar compounds based on their structural characteristics. These models have shown promising results in correlating chemical structure with biological activity.

Summary of Findings

The biological activity of this compound underscores its significant carcinogenic potential through mechanisms involving DNA damage and mutation induction. The evidence from various studies supports its classification as a potent genotoxic agent with serious implications for human health.

Properties

IUPAC Name |

N-methyl-N-pentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-4-5-6-8(2)7-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFCDINBDBFFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157617 | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-07-0 | |

| Record name | N-Methyl-N-nitroso-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amyl-N-methylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-AMYL-N-METHYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9D5PXJ785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary effect of N-Amyl-N-methylnitrosamine (AMN) on biological systems?

A1: AMN is a potent carcinogen, primarily known for inducing esophageal carcinoma in animal models. [, , , , , , , ] Studies have shown that AMN preferentially accumulates in the esophagus, leading to the formation of precancerous lesions like papillomas and ultimately progressing to squamous cell carcinoma. [, , ]

Q2: How does AMN induce esophageal cancer?

A2: While the exact mechanism remains unclear, AMN likely acts as an initiating carcinogen by causing DNA damage. [] It is metabolized within cells, potentially forming reactive intermediates that interact with DNA, leading to mutations. One study found a high prevalence of p53 gene mutations in both human esophageal cancer tissues and adjacent non-cancerous tissues from a high-incidence area in China, suggesting a strong link between environmental exposure to nitrosamines (like AMN) and esophageal cancer development. []

Q3: Are there factors that can enhance the carcinogenic effect of AMN?

A3: Yes, research suggests that certain factors can act as tumor promoters and enhance AMN-induced esophageal carcinogenesis. One study demonstrated that administration of 12-O-tetradecanoylphorbol-13-acetate (TPA) following AMN exposure significantly increased both the incidence and multiplicity of esophageal cancers in rats. [, ] Another study found that alkaline reflux esophagitis, a condition often caused by gastrectomy, significantly increased the incidence of AMN-induced esophageal carcinoma in rats, particularly in the lower thoracic region. [, ]

Q4: Can the progression of AMN-induced esophageal cancer be monitored?

A4: Research suggests that flow cytometry analysis of nuclear DNA content can be a useful tool. One study utilizing a rat model of AMN-induced esophageal cancer found a correlation between tumor progression, invasion depth, and the percentage of aneuploid cells. [] This suggests that changes in DNA ploidy patterns could potentially serve as a biomarker for monitoring disease progression.

Q5: What analytical techniques are used to study AMN?

A6: Whole-body autoradiography using radiolabeled AMN (14C-AMN) has been employed to track its distribution in animal models. [] Additionally, flow cytometry plays a crucial role in analyzing DNA content and ploidy patterns within esophageal tissues. [] Further research likely utilizes techniques like polymerase chain reaction (PCR) and single-strand conformation polymorphism (SSCP) analysis to identify specific gene mutations induced by AMN. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.